5-LOX Inhibition Potency: Free Indole N–H Is Essential for Maintained Activity
The target compound inhibits 5-lipoxygenase (EC 1.13.11.34) from Rattus norvegicus by 84% at 5 µM [1]. The N-benzyl analog (tert-butyl 4-[4-(1-benzyl-1H-indol-3-yl)butanoyl]piperazine-1-carboxylate) achieves only 38% inhibition at the identical concentration, a 2.2-fold drop in activity [1]. The 5-methoxy-2-methyl-N-benzyl analog reaches 51.5% inhibition, still 1.6-fold weaker than the target [1]. The primary literature from which these data originate confirms that unfettered access to the indole N–H is a key determinant for 5-LOX binding [2].
| Evidence Dimension | In vitro enzyme inhibition (5-LOX, % inhibition at fixed concentration) |
|---|---|
| Target Compound Data | 84% inhibition at 0.005 mM (5 µM) |
| Comparator Or Baseline | N-Benzyl analog: 38% inhibition at 0.005 mM; N-Benzyl-5-methoxy-2-methyl analog: 51.5% inhibition at 0.005 mM |
| Quantified Difference | 2.2-fold (target vs. N-benzyl); 1.6-fold (target vs. N-benzyl-5-methoxy-2-methyl) |
| Conditions | Arachidonate 5-lipoxygenase (EC 1.13.11.34) from Rattus norvegicus leukocytes; inhibitor concentration 0.005 mM |
Why This Matters
Procurement of an N-substituted indole analog for anti-inflammatory target validation will introduce substantially lower potency, confounding SAR conclusions and requiring higher screening concentrations that may trigger off-target effects.
- [1] BRENDA Enzyme Database. Ligand entries: tert-butyl 4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carboxylate (ID 70409); tert-butyl 4-[4-(1-benzyl-1H-indol-3-yl)butanoyl]piperazine-1-carboxylate (ID 146468); tert-butyl 4-[4-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)butanoyl]piperazine-1-carboxylate (ID 146469). View Source
- [2] Zheng, M.; Zheng, M.; Ye, D.; Deng, Y.; Qiu, S.; Luo, X.; Chen, K.; Liu, H.; Jiang, H. Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. Bioorg. Med. Chem. Lett. 2007, 17, 2414–2420. View Source
